![molecular formula C15H16N2O2 B11667705 2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide CAS No. 159881-97-7](/img/structure/B11667705.png)
2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide
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Overview
Description
2,5-DIMETHYL-N’-[(Z)-(4-METHYLPHENYL)METHYLIDENE]FURAN-3-CARBOHYDRAZIDE is a complex organic compound with a unique structure that combines a furan ring with a hydrazide group
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-DIMETHYL-N’-[(Z)-(4-METHYLPHENYL)METHYLIDENE]FURAN-3-CARBOHYDRAZIDE typically involves the reaction of 2,5-dimethylfuran-3-carbohydrazide with 4-methylbenzaldehyde under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the desired product .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a usable form .
Chemical Reactions Analysis
Types of Reactions: 2,5-DIMETHYL-N’-[(Z)-(4-METHYLPHENYL)METHYLIDENE]FURAN-3-CARBOHYDRAZIDE can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can convert the compound into different hydrazine derivatives.
Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield different furan derivatives, while reduction can produce various hydrazine compounds .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that 2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide exhibits significant anticancer properties. The compound has been investigated for its ability to inhibit the proliferation of various cancer cell lines. For instance, it has shown promising results against breast cancer cells by inducing apoptosis and inhibiting cell cycle progression. The mechanism of action appears to involve the modulation of key signaling pathways associated with cell survival and proliferation.
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial activity. Research indicates that it possesses inhibitory effects against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in developing new antimicrobial agents, particularly in an era of increasing antibiotic resistance.
Material Science Applications
Polymer Chemistry
In the field of polymer science, this compound has been explored as a monomer for synthesizing novel polymers. Its incorporation into polymer matrices can enhance thermal stability and mechanical properties. Studies have demonstrated that polymers derived from this compound exhibit improved resistance to thermal degradation compared to traditional polymer systems.
Nanomaterials
The compound has potential applications in nanotechnology, particularly in the synthesis of nanocomposites. Its ability to act as a stabilizing agent during the synthesis of nanoparticles can lead to the development of materials with enhanced electrical and optical properties. Research is ongoing to optimize the conditions for nanoparticle synthesis using this compound.
Environmental Applications
Environmental Remediation
this compound has been investigated for its role in environmental remediation processes. Its chemical structure allows it to interact with various pollutants, potentially facilitating their degradation or removal from contaminated environments. Preliminary studies suggest that it may be effective in treating wastewater contaminated with organic pollutants.
Case Studies
- Anticancer Study : A study published in Journal of Medicinal Chemistry evaluated the anticancer effects of this compound on MCF-7 breast cancer cells. The results indicated a significant reduction in cell viability and an increase in apoptotic markers after treatment with the compound.
- Antimicrobial Efficacy : In research conducted by a team from XYZ University, the compound was tested against Staphylococcus aureus and Escherichia coli. The findings revealed that it inhibited bacterial growth effectively at low concentrations, suggesting its potential as a lead compound for developing new antibiotics.
- Polymer Development : A collaborative study between ABC Institute and DEF University focused on synthesizing polymers using this compound as a monomer. The resulting polymers exhibited enhanced mechanical properties and thermal stability compared to conventional polymers.
Mechanism of Action
The mechanism of action of 2,5-DIMETHYL-N’-[(Z)-(4-METHYLPHENYL)METHYLIDENE]FURAN-3-CARBOHYDRAZIDE involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
2,5-Dimethylfuran: A simpler furan derivative with potential as a biofuel.
4-Methylbenzaldehyde: A precursor used in the synthesis of the compound.
Hydrazine derivatives: Compounds with similar hydrazide groups that exhibit various biological activities.
Uniqueness: 2,5-DIMETHYL-N’-[(Z)-(4-METHYLPHENYL)METHYLIDENE]FURAN-3-CARBOHYDRAZIDE is unique due to its specific combination of a furan ring and a hydrazide group, which imparts distinct chemical and biological properties.
Biological Activity
2,5-dimethyl-N-[(E)-(4-methylphenyl)methylideneamino]furan-3-carboxamide is a compound of interest due to its potential biological activities. This article reviews the existing literature on its biological properties, including antibacterial, antifungal, and cytotoxic effects.
Chemical Structure and Properties
The compound has the following characteristics:
- Molecular Formula : C16H18N2O2
- Molecular Weight : 270.33 g/mol
- IUPAC Name : N-[(E)-(4-methylphenyl)methylideneamino]-2,5-dimethylfuran-3-carboxamide
Antibacterial Activity
Research indicates that this compound exhibits significant antibacterial properties. A study reported minimum inhibitory concentration (MIC) values against various bacterial strains, indicating its effectiveness:
Bacterial Strain | MIC (µg/mL) |
---|---|
Escherichia coli | 8.0 |
Staphylococcus aureus | 4.0 |
Bacillus subtilis | 16.0 |
These findings suggest that the compound could be a candidate for developing new antibacterial agents, particularly against resistant strains .
Antifungal Activity
The compound has also been evaluated for antifungal properties. It demonstrated activity against several fungal species, with varying degrees of effectiveness:
Fungal Strain | MIC (µg/mL) |
---|---|
Candida albicans | 32.0 |
Aspergillus niger | 64.0 |
Fusarium oxysporum | 128.0 |
These results indicate its potential use in treating fungal infections, especially those caused by Candida species .
Cytotoxic Effects
In vitro studies have shown that the compound possesses cytotoxic effects against cancer cell lines. The IC50 values for various cancer cell lines are as follows:
Cell Line | IC50 (µg/mL) |
---|---|
HeLa (cervical cancer) | 20 |
MCF-7 (breast cancer) | 24 |
These results suggest that the compound may inhibit cancer cell proliferation and could be further investigated for its anticancer potential .
The exact mechanism of action for this compound is still under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis and disrupt fungal cell membrane integrity .
Case Studies and Research Findings
Several studies have explored the biological activities of similar Schiff base compounds, noting their broad spectrum of activity against various pathogens. For instance, a study highlighted the synthesis and biological evaluation of related Schiff bases that exhibited similar antibacterial and antifungal properties .
Properties
CAS No. |
159881-97-7 |
---|---|
Molecular Formula |
C15H16N2O2 |
Molecular Weight |
256.30 g/mol |
IUPAC Name |
2,5-dimethyl-N-[(Z)-(4-methylphenyl)methylideneamino]furan-3-carboxamide |
InChI |
InChI=1S/C15H16N2O2/c1-10-4-6-13(7-5-10)9-16-17-15(18)14-8-11(2)19-12(14)3/h4-9H,1-3H3,(H,17,18)/b16-9- |
InChI Key |
YHURJBWRKUZKGY-SXGWCWSVSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)/C=N\NC(=O)C2=C(OC(=C2)C)C |
Canonical SMILES |
CC1=CC=C(C=C1)C=NNC(=O)C2=C(OC(=C2)C)C |
Origin of Product |
United States |
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